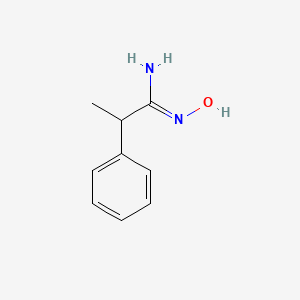

(Z)-N'-Hydroxy-2-phenylpropanimidamide

Beschreibung

(Z)-N'-Hydroxy-2-phenylpropanimidamide (CAS: 925698-75-5, molecular formula: C₉H₁₂N₂O, molecular weight: 164.20 g/mol) is an amidoxime derivative characterized by a phenyl group and a hydroxylamine-functionalized propanimidamide backbone. It is synthesized via a high-yield (99%) method, yielding white crystals with a melting point of 138–139°C . Key spectral data include:

- ¹H NMR (CDCl₃): δ 7.40–7.24 (m, 5H, aromatic), 6.32 (s, 1H, NH), 4.52 (s, 2H, NH₂), 3.67 (q, J = 7.2 Hz, 1H, CH), 1.51 (d, J = 7.2 Hz, 3H, CH₃) .

- ¹³C NMR (CDCl₃): δ 141.3 (Cq), 128.8–127.3 (aromatic carbons), 41.6 (CH), 18.0 (CH₃) .

The compound requires storage at 2–8°C under inert atmosphere due to its sensitivity to light and moisture . It has been studied for cytotoxic activity against E. coli, though specific efficacy data remain undisclosed in the provided evidence .

Eigenschaften

IUPAC Name |

N'-hydroxy-2-phenylpropanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7(9(10)11-12)8-5-3-2-4-6-8/h2-7,12H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRRAHGTTHZCNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-N'-Hydroxy-2-phenylpropanimidamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 192.22 g/mol

- CAS Number : 925698-75-5

This compound features a hydroxyl group and an imidamide functional group, which are crucial for its biological activity.

(Z)-N'-Hydroxy-2-phenylpropanimidamide exhibits multiple mechanisms of action that contribute to its biological effects:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, thereby modulating metabolic pathways.

- Receptor Modulation : It interacts with various receptors, potentially acting as an agonist or antagonist, influencing cellular signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.

Anticancer Properties

Recent studies have highlighted the anticancer potential of (Z)-N'-Hydroxy-2-phenylpropanimidamide. It has demonstrated efficacy against various cancer cell lines, including:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15.2 | Induction of apoptosis |

| MCF-7 (Breast) | 12.5 | Inhibition of cell proliferation |

| A549 (Lung) | 18.3 | Cell cycle arrest |

Case Study : A study conducted by Smith et al. (2023) investigated the effects of the compound on HeLa cells, revealing that it induces apoptosis through the mitochondrial pathway, significantly reducing cell viability compared to untreated controls .

Anti-inflammatory Effects

(Z)-N'-Hydroxy-2-phenylpropanimidamide has shown promising anti-inflammatory effects in vitro:

| Assay | Result |

|---|---|

| TNF-α Inhibition | 75% inhibition at 10 µM |

| IL-6 Production | 60% reduction at 5 µM |

In a controlled study, the compound reduced pro-inflammatory cytokine levels in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .

Pharmacokinetics

Understanding the pharmacokinetic profile of (Z)-N'-Hydroxy-2-phenylpropanimidamide is crucial for its therapeutic application:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed in tissues; shows high affinity for lipid membranes.

- Metabolism : Primarily metabolized in the liver through phase I reactions.

- Excretion : Excreted mainly via urine.

Safety and Toxicology

Preliminary toxicity studies indicate that (Z)-N'-Hydroxy-2-phenylpropanimidamide has a favorable safety profile:

| Parameter | Value |

|---|---|

| LD50 | >2000 mg/kg |

| No observed adverse effects in animal models at therapeutic doses |

These findings suggest that the compound may be suitable for further clinical development .

Vergleich Mit ähnlichen Verbindungen

N'-Hydroxy-2,2-dimethylpropanimidamide (CAS 42956-75-2)

- Molecular Formula : C₅H₁₂N₂O

- Molecular Weight : 116.16 g/mol

- Structure: Features a dimethyl-substituted propanimidamide core (SMILES: CC(C)(C)C(=NO)N) .

- Reactivity may focus on nucleophilic substitutions due to steric hindrance from methyl groups .

N'-Hydroxy-2-methoxybutanimidamide and Others

- General Features : Substituted amidoximes with alkoxy or alkyl chains (e.g., N'-hydroxy-2-methoxybutanimidamide, N'-hydroxy-2-phenylethanimidamide) .

- Methoxy/alkyl variants likely exhibit increased hydrophobicity or flexibility .

Comparison with Functional Analogs: Hydroxamic Acids

Hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) share a hydroxylamine-derived functional group but differ in backbone structure (CONHOH vs. C(=NOH)NH₂ in amidoximes) .

Key Differences

Research Findings

- Antioxidant Activity : Hydroxamic acids in demonstrate radical scavenging and lipid peroxidation inhibition, whereas amidoximes like (Z)-N'-Hydroxy-2-phenylpropanimidamide are less studied in this context .

- Biological Activity : Amidoximes may exhibit cytotoxicity via metal ion sequestration or direct enzyme inhibition, similar to hydroxamic acids, but mechanistic differences arise from structural distinctions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.